2-Bromo-5-chlorobenzoic acid ethyl ester
Overview
Description
“2-Bromo-5-chlorobenzoic acid ethyl ester” is a chemical compound with the CAS Number: 690260-91-4 . It has a molecular weight of 263.52 and its IUPAC name is ethyl 2-bromo-5-chlorobenzoate . The InChI code for this compound is 1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 .
Synthesis Analysis
A preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid involves adding 2-chlorobenzoic acid, concentrated sulfuric acid, and potassium sulfide into a flask, stirring until the solution is clear, then adding N-bromosuccinimide, and pouring into an ice-water bath for crystallization .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-chlorobenzoic acid ethyl ester” can be represented by the formula C9H8BrClO2 . The InChI key for this compound is CHGJTXMEAXOJOZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.52 . It is a solid at room temperature . The melting point is 153-157 °C .Scientific Research Applications
Synthesis of Antidiabetic Drugs
"2-Bromo-5-chlorobenzoic acid ethyl ester" serves as a pivotal intermediate in the synthesis of Dapagliflozin, an antidiabetic drug. The process involves several steps, including chlorination, Friedel-Crafts acylation, reduction, condensation, etherification, and esterification, showcasing the compound's role in complex organic synthesis processes (Jie Yafei, 2011).
Cyclization-Activated Prodrugs
It has been utilized in the design of cyclization-activated prodrugs. Specifically, esters of 5-bromo-2'-deoxyuridine were prepared to study the release of the parent alcohol under controlled conditions, indicating its potential in drug delivery systems (W. S. Saari et al., 1990).
New Methods for Carboxylic Esters Preparation
The compound has been implicated in innovative methods for preparing various carboxylic esters, including functionalized variants, under mild conditions. This highlights its importance in facilitating efficient and versatile esterification reactions (K. Saigo et al., 1977).
Synthesis of Biologically Active Intermediates
Its derivatives have been synthesized as crucial intermediates in the production of biologically active compounds, such as thiazole carboxylic acids. This application underscores the compound's role in medicinal chemistry and drug development (Tu Yuanbiao et al., 2016).
Chemical Reactivity and Mechanism Studies
"2-Bromo-5-chlorobenzoic acid ethyl ester" and its derivatives are also studied for their reactivity and mechanisms in chemical reactions. For instance, its role in the synthesis of pyrazoles from brominated trihalomethylenones demonstrates its utility in understanding and exploiting chemical reactivity for synthesizing heterocyclic compounds (M. Martins et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
ethyl 2-bromo-5-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGJTXMEAXOJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorobenzoic acid ethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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